N6-Carbobenzoxy-D-lysineN-Carboxyanhydride
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Overview
Description
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride is a derivative of the amino acid lysine. It is a protected form of lysine where the side chain amine is Z-protected, and the α-amine and carboxylic acid groups are linked via a carboxyl group . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Carbobenzoxy-D-lysineN-Carboxyanhydride typically involves the protection of the lysine side chain amine group with a carbobenzoxy (Z) group. The α-amine and carboxylic acid groups are then linked via a carboxyl group to form the N-carboxyanhydride. The reaction conditions often include the use of organic solvents such as chloroform, DMSO, or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to remove the Z-protecting group.
Substitution: The compound can undergo substitution reactions where the Z-protecting group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, substituted lysine compounds, and various oxidized forms of the original compound .
Scientific Research Applications
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride has several scientific research applications:
Biology: The compound is used in the study of protein synthesis and modification.
Medicine: this compound is used in drug development and delivery systems.
Industry: The compound is used in the production of biodegradable polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N6-Carbobenzoxy-D-lysineN-Carboxyanhydride involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying lysine residues in proteins, which can alter their function and activity. This modification can affect protein-protein interactions, enzyme activity, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N6-Carbobenzoxy-L-lysineN-Carboxyanhydride: A similar compound with the L-lysine configuration.
N6-Carbobenzoxy-L-lysine: Another lysine derivative with similar protective groups but without the N-carboxyanhydride structure.
Uniqueness
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride is unique due to its specific D-lysine configuration and the presence of both the Z-protecting group and the N-carboxyanhydride structure. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O5 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
benzyl N-[4-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate |
InChI |
InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m1/s1 |
InChI Key |
HLLIDIRDRPSCHN-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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